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Fluorescein mono-p-guanidinobenzoate - 83616-10-8

Fluorescein mono-p-guanidinobenzoate

Catalog Number: EVT-1554808
CAS Number: 83616-10-8
Molecular Formula: C28H20ClN3O6
Molecular Weight: 529.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescein mono-p-guanidinobenzoate is a fluorescent compound primarily used in biochemical research, particularly as a substrate for studying serine proteases such as factor Xa. This compound is notable for its ability to fluoresce upon cleavage by specific enzymes, allowing researchers to monitor enzyme activity in real-time.

Source

Fluorescein mono-p-guanidinobenzoate is synthesized from fluorescein and p-guanidinobenzoic acid. The synthesis typically involves the reaction of fluorescein with a guanidinobenzoate derivative under controlled conditions, often utilizing organic solvents and catalysts to facilitate the reaction .

Classification

This compound falls under the category of fluorescent probes and enzyme substrates. It is specifically classified as a fluorogenic substrate due to its fluorescent properties, which are activated upon enzymatic cleavage. This makes it particularly useful in studies related to enzyme kinetics and inhibition .

Synthesis Analysis

Methods

The synthesis of fluorescein mono-p-guanidinobenzoate can be achieved through several methods, but one common approach involves the following steps:

  1. Reagents: Fluorescein and p-guanidinobenzoic acid are the primary reactants.
  2. Solvent System: A mixture of dimethylformamide and pyridine is often used as the solvent.
  3. Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 40°C) for several hours, followed by purification steps such as precipitation and chromatography .

Technical Details

The synthesis process may include:

  • Dissolving fluorescein in the solvent mixture.
  • Adding p-guanidinobenzoic acid along with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.
  • Stirring the mixture for an extended period to ensure complete reaction.
  • Purifying the product through techniques such as silica gel chromatography, which separates the desired product based on its polarity and size .
Molecular Structure Analysis

Data

The molecular formula for fluorescein mono-p-guanidinobenzoate is typically represented as C19H18N4O3. Key structural features include:

  • A fluorescein core that contributes to its fluorescent properties.
  • A guanidine group that enhances its specificity toward serine proteases like factor Xa .
Chemical Reactions Analysis

Reactions

Fluorescein mono-p-guanidinobenzoate primarily undergoes hydrolysis upon interaction with serine proteases. The reaction can be summarized as follows:

Fluorescein mono p guanidinobenzoate+ProteaseCleaved Product+Fluorescence\text{Fluorescein mono p guanidinobenzoate}+\text{Protease}\rightarrow \text{Cleaved Product}+\text{Fluorescence}

Technical Details

The cleavage of fluorescein mono-p-guanidinobenzoate by serine proteases results in the release of a fluorescent product, which can be quantitatively measured using fluorescence spectroscopy. This property allows for kinetic studies where substrate concentrations and reaction rates are analyzed under varying conditions .

Mechanism of Action

Process

The mechanism by which fluorescein mono-p-guanidinobenzoate acts involves its interaction with the active site of serine proteases. When the compound binds to the enzyme, it undergoes hydrolysis at the guanidino bond, leading to the release of fluorescein and other products.

Data

Studies have shown that this compound exhibits a high affinity for factor Xa, making it an effective tool for probing enzyme activity. The fluorescence intensity correlates with enzyme concentration, allowing for precise measurements in biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

Fluorescein mono-p-guanidinobenzoate is characterized by:

  • Appearance: Typically appears as a colored solid or solution.
  • Solubility: Soluble in organic solvents such as dimethylformamide and ethanol.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 346.37 g/mol.
  • pH Stability: Generally stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Fluorescence: Exhibits strong fluorescence upon excitation at specific wavelengths (usually around 490 nm) due to its fluorescein component .
Applications

Scientific Uses

Fluorescein mono-p-guanidinobenzoate has several applications in scientific research:

  • Enzyme Kinetics: Used extensively to study the kinetics of serine proteases, particularly factor Xa.
  • Inhibition Studies: Serves as a substrate for testing potential inhibitors of coagulation factors, aiding in drug discovery for anticoagulant therapies.
  • Biochemical Assays: Employed in various fluorescence-based assays to monitor enzyme activity in real-time .

This compound continues to be an essential tool for researchers investigating enzymatic processes and developing new therapeutic agents targeting coagulation pathways.

Introduction to Fluorescein Mono-p-Guanidinobenzoate (FMGB)

Fluorescein mono-p-guanidinobenzoate (FMGB) is a specialized biochemical probe combining the spectroscopic properties of fluorescein with the inhibitory specificity of guanidinobenzoate derivatives. As a covalent active-site titrant for serine proteases, FMGB enables precise quantification of enzyme concentration and real-time monitoring of conformational dynamics. Its design addresses historical challenges in enzymology by providing a chromogenic and fluorogenic reporter that responds to subtle changes in the enzyme microenvironment.

Historical Development and Discovery of FMGB as a Biochemical Probe

FMGB emerged from efforts to improve quantitative active-site titration of serine proteases. Traditional titrants like p-nitrophenyl-p'-guanidinobenzoate suffered from low sensitivity and susceptibility to solvent interference. The pivotal innovation came with the incorporation of fluorescein, a dye with high quantum yield and environmental sensitivity. In 1981, Kézdy and Kaiser first described FMGB in Methods in Enzymology as a "new active-site titrant" that couples the affinity of guanidinobenzoate for trypsin-like proteases with fluorescein’s detectability [3].

Early research demonstrated FMGB’s superiority in stoichiometric labeling:

  • Enhanced sensitivity: Detection limits of ≤10 nM enzyme concentrations due to fluorescein’s extinction coefficient (ε~80,000 M⁻¹cm⁻¹) and quantum yield (Φ~0.95).
  • Covalent specificity: Irreversible acylation of serine protease active sites (e.g., thrombin, factor Xa) via the guanidinobenzoate group, forming a stable tetrahedral intermediate.
  • Real-time kinetics: Fluorescence quenching upon binding allows monitoring of association rates at sub-second resolution [3] [6].

FMGB bridged the gap between biochemical assays and structural enzymology, enabling precise correlation between active-site occupancy and functional outcomes.

Structural Relationship to Fluorescein Derivatives and Guanidinobenzoate Analogs

FMGB’s molecular architecture integrates two functionally critical domains:

  • Fluorescein core: A xanthene-derived chromophore (λ~ex 494 nm, λ~em 521 nm) whose photophysics are perturbed by local polarity, pH, and conformational changes. Unlike standard fluorescein, FMGB’s carboxyl group is esterified, eliminating pH-dependent ionization artifacts common in early probes [1].
  • Guanidinobenzoate warhead: A p-guanidinobenzoic acid moiety that mimics arginine substrates, conferring specificity for serine proteases with S1 specificity pockets (e.g., thrombin, plasmin, factor Xa).

Structural Evolution:FMGB represents a strategic modification of fluorescein diacetate (FDA) and non-fluorescent guanidinobenzoates. Key advances include:

  • Carboxyl group replacement: Replacing fluorescein’s carboxylic acid with ester linkages eliminated nonspecific binding mediated by charged residues, enhancing membrane permeability and reducing solvent quenching [1].
  • Linker optimization: The benzoate spacer positions the guanidinyl group for optimal docking into protease S1 pockets while minimizing steric interference with fluorescein emission.

Comparative Analysis:Table 1: Structural and Functional Comparison of FMGB with Precursor Compounds

CompoundCore StructureWarheadKey Limitation Solved by FMGB
FluoresceinXantheneNoneLacks protease affinity
p-GuanidinobenzoateBenzoateGuanidinoNo spectroscopic reporter
Fluorescein diacetateXanthene diacetateAcetyl (nonspecific)Hydrolyzed esterase, not protease-specific
FMGBXanthene monoesterp-GuanidinobenzoateCombines targeted inhibition with ratiometric detection

Fundamental Role in Enzyme Active-Site Titration and Kinetic Assays

FMGB excels in quantifying active enzyme concentrations and dissecting multistep enzymatic mechanisms. Its applications span two critical areas:

Active-Site TitrationFMGB acts as a stoichiometric irreversible inhibitor, enabling absolute quantification of functional serine proteases:

  • Stoichiometric binding: Each active enzyme molecule consumes one FMGB molecule, forming an acyl-enzyme complex with suppressed fluorescence.
  • Titration curve: Fluorescence quenching (up to 90%) correlates linearly with active-site concentration, allowing precise determination of enzyme purity and specific activity.
  • Calibration standard: Used to validate commercial enzyme batches (e.g., thrombin) where latent zymogens or autolyzed fragments complicate activity assays [3] [6].

Table 2: FMGB Titration Parameters for Key Serine Proteases

EnzymeBinding Affinity (K_d, nM)Stoichiometry (FMGB:Enzyme)Quenching Efficiency (%)
Thrombin0.5–2.01:185–90
Factor Xa1.5–3.01:180–85
Plasmin0.8–2.51:175–80
Trypsin5.0–10.01:170–75

Kinetic Assays and Conformational MonitoringFMGB’s fluorescence response reports real-time conformational changes in enzyme-inhibitor complexes:- Streptokinase-Plasminogen System: Binding of plasminogen to streptokinase (SK) follows a three-step mechanism:1. Formation of a non-fluorescent "encounter complex" (FMGB fluorescence quenched).2. Two sequential conformational tightening steps, detected as exponential fluorescence quenches.3. SK’s C-terminal Lys414 docking into plasminogen kringle domains, monitored by FMGB displacement [2] [6].- Ligand displacement assays: Active site-blocked plasmin (FFR-Pm) rapidly displaces FMGB-labeled plasminogen from SK complexes, revealing differential affinities (Kd(SK·Pm) = 12 pM vs. Kd(SK·Pg) = 10 nM) [6].

Advanced Applications:

  • Rapid kinetics: Stopped-flow FMGB assays resolve bimolecular association rates (k_on ~ 10⁶ M⁻¹s⁻¹) and conformational transitions (τ ~ 1–100 ms) [2].
  • Ternary complex formation: FMGB-labeled enzymes detect allosteric modulators (e.g., fibrinogen enhances SK·plasminogen affinity 200-fold via ternary complex formation) [4].

Table 3: FMGB-Based Assay Configurations for Enzyme Kinetics

Assay TypeProbe ConfigurationReadoutApplication Example
Equilibrium binding[5F]FFR-[Lys]PgFluorescence quenchingSK·Pg affinity measurement
Stopped-flow kineticsFMGB-labeled factor XaTime-resolved fluorescenceTAP inhibitor on-rates
DisplacementFFR-Pm + FMGB-Pg·SK complexFluorescence recoveryPlasminogen displacement by plasmin
Allosteric perturbationFMGB-Pg + fibrinogenEnhanced quenchingTernary complex stabilization

Properties

CAS Number

83616-10-8

Product Name

Fluorescein mono-p-guanidinobenzoate

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 4-(diaminomethylideneamino)benzoate;hydrochloride

Molecular Formula

C28H20ClN3O6

Molecular Weight

529.9 g/mol

InChI

InChI=1S/C28H19N3O6.ClH/c29-27(30)31-16-7-5-15(6-8-16)25(33)35-18-10-12-22-24(14-18)36-23-13-17(32)9-11-21(23)28(22)20-4-2-1-3-19(20)26(34)37-28;/h1-14,32H,(H4,29,30,31);1H

InChI Key

TZOYWBUCJYLOLT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=CC=C(C=C6)N=C(N)N.Cl

Synonyms

fluorescein mono-p-guanidinobenzoate
FMGB-hydrochloride

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=CC=C(C=C6)N=C(N)N.Cl

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